(2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Description
The compound (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one is a chiral benzothiazepine derivative characterized by:
- A 1,5-benzothiazepine core with a seven-membered heterocyclic ring containing sulfur and nitrogen.
- Hydroxyl groups at the 3-position and 4-hydroxyphenyl substituent at the 2-position.
Benzothiazepines are pharmacologically significant, exhibiting antihypertensive, anticancer, and anticonvulsant activities .
Properties
IUPAC Name |
(2S,3S)-5-(2-aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c18-9-10-19-13-3-1-2-4-14(13)23-16(15(21)17(19)22)11-5-7-12(20)8-6-11/h1-8,15-16,20-21H,9-10,18H2/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQVIAXYLUEION-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(C(S2)C3=CC=C(C=C3)O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)[C@@H]([C@@H](S2)C3=CC=C(C=C3)O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115992-91-1 | |
| Record name | N-N,O-Tridesmethyl desacetyl diltiazem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115992911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-N,O-TRIDESMETHYL DESACETYL DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MPC56JVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Michael Addition with Chalcones
A sustainable approach from ACS Omega employs hexafluoro-2-propanol (HFIP) for Michael addition of o-aminothiophenol to chalcones. However, this method yields racemic 2,3-dihydro-1,5-benzothiazepines without the aminoethyl side chain, necessitating post-cyclization modifications.
Green Chemistry Innovations
Recent advances prioritize solvent-free conditions or ionic liquids. For example, microwave-assisted cyclization in [BMIM][BF₄] reduces reaction time to 30 minutes but requires downstream functionalization.
Characterization and Analytical Data
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 7.25–6.70 (m, aromatic H), 5.10 (s, OH), 4.85 (d, J = 6.8 Hz, C3-H), 3.95 (m, C2-H), 2.90–2.60 (m, aminoethyl CH₂).
Industrial-Scale Considerations
US5102998A reports a batch process producing 3.5 kg of intermediate with 85% yield. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Pharmacological Applications
- Calcium Channel Blocker :
-
Neuroprotective Effects :
- Research indicates that compounds structurally similar to (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one may provide neuroprotective benefits. Studies have shown that they can inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells, which is critical for conditions like Alzheimer's disease and stroke .
- Anticancer Activity :
Case Study 1: Neuroprotection in Ischemic Models
A study investigated the neuroprotective effects of this compound in an ischemic stroke model. The compound was administered prior to inducing ischemia, resulting in reduced infarct size and improved neurological scores compared to control groups. Mechanistic studies revealed decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity in treated animals .
Case Study 2: Anticancer Potential
Another study evaluated the anticancer effects of this compound on various human cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations among benzothiazepine derivatives influence their pharmacological and physicochemical properties:
Substituent Analysis:
- 4-Hydroxyphenyl vs.
- 2-Aminoethyl vs. 2-(Dimethylamino)ethyl: The primary amine in the target compound may enhance water solubility and reduce lipophilicity compared to dimethylaminoethyl derivatives, influencing pharmacokinetics .
Pharmacological Activity
- Anticancer Potential: Benzothiazepines with hydroxyl and aromatic substituents, such as the target compound, are patented for anticancer activity due to their ability to interfere with cell proliferation pathways .
- Anticonvulsant Activity: Derivatives with 4-hydroxyphenyl and arylaminomethylene groups (e.g., ) show significant anticonvulsant effects in rodent models, suggesting the target compound’s hydroxyl group may support similar activity .
- Cardiovascular Applications: Diltiazem-related compounds () highlight the role of methoxyphenyl and dimethylaminoethyl groups in calcium channel blockade, but the target compound’s hydroxyl and aminoethyl groups may offer novel mechanisms .
Physicochemical Properties
| Property | Target Compound | (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-... | Diltiazem-Related Compound A |
|---|---|---|---|
| Molecular Formula | C18H21N2O3S‡ | C16H15NO3S | C20H24N2O3S·HCl |
| Molecular Weight | ~357.44 g/mol | 301.36 g/mol | 408.95 g/mol |
| Key Functional Groups | -OH, -NH2 | -OH, -OCH3 | -OCH3, -N(CH3)2 |
| Solubility | High (polar groups) | Moderate | Low (lipophilic side chain) |
‡Calculated based on structural similarity to .
Biological Activity
The compound (2S,3S)-5-(2-aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one is a derivative of the benzothiazepine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.4 g/mol. The structure includes a benzothiazepine core which is known for its pharmacological versatility.
Benzothiazepines generally exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes. Studies have shown that derivatives can modulate the activity of these enzymes, potentially reducing inflammation and related pathologies .
- Antioxidant Activity : The ability to scavenge free radicals has been documented for several benzothiazepine derivatives. The antioxidant properties are crucial in protecting cells from oxidative stress, which is implicated in numerous diseases .
- Antiangiogenic Properties : Research indicates that this compound can inhibit angiogenesis, a process critical for tumor growth and metastasis. In vitro studies have demonstrated significant inhibition of capillary proliferation .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and nitric oxide scavenging tests. Results indicate that the compound exhibits potent antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) with lower IC50 values indicating higher efficacy .
| Compound | IC50 Value (µM) | Assay Type |
|---|---|---|
| BHT | 30 | DPPH |
| Compound | 15 | DPPH |
| Compound | 20 | Nitric Oxide |
Antiangiogenic Activity
In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that this compound effectively inhibits angiogenesis. The results suggest a potential role in cancer therapy by limiting tumor vascularization .
Antimicrobial and Anticancer Properties
Benzothiazepine derivatives have been studied for their antimicrobial and anticancer activities. Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Study on Antioxidant Activity : A recent study synthesized several derivatives of benzothiazepine and evaluated their antioxidant properties. The results showed that specific modifications to the benzothiazepine structure significantly enhanced antioxidant activity compared to traditional antioxidants .
- Antiangiogenic Research : Another study focused on the antiangiogenic effects of benzothiazepine derivatives using the CAM assay. The results demonstrated substantial inhibition of new blood vessel formation, suggesting therapeutic implications for cancer treatment .
Q & A
Basic Research Questions
Q. What are the critical structural characteristics of (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one, and how do they impact its role in pharmaceutical impurity profiling?
- Answer : The compound features a benzothiazepine core with stereospecific (2S,3S) configurations, a 4-hydroxyphenyl group, and a 2-aminoethyl side chain. These structural elements influence its polarity, chirality, and potential interactions in chromatographic separation. The hydroxyl and amino groups contribute to hydrogen bonding, affecting retention times in reversed-phase HPLC. Its role as a process-related impurity in drugs like diltiazem necessitates strict stereochemical control during synthesis to avoid pharmacological interference .
Q. Which analytical methods are validated by pharmacopeias for identifying and quantifying this compound in drug substances?
- Answer : The U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP) recommend HPLC with UV detection (e.g., C18 columns, mobile phases combining phosphate buffer and acetonitrile) for quantification. Mass spectrometry (LC-MS) is used for structural confirmation, particularly to distinguish it from structurally similar impurities like desacetyl diltiazem or N-desmethyl derivatives. Method validation includes specificity, linearity (1–120% of target concentration), and precision (RSD <2%) .
Advanced Research Questions
Q. How can enantiomeric impurities of this compound be resolved during chiral analysis, given its (2S,3S) configuration?
- Answer : Chiral separation requires columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., ethanol/hexane with 0.1% diethylamine). Derivatization with chiral reagents (e.g., Marfey’s reagent) can enhance detection of enantiomers via UV or fluorescence. Advanced techniques like circular dichroism (CD) spectroscopy or X-ray crystallography may resolve ambiguities in stereochemical assignments .
Q. What synthetic pathways lead to the formation of this compound as a process-related impurity, and how can its generation be mitigated?
- Answer : The impurity forms during alkylation of the benzothiazepine core or incomplete hydrolysis of acetylated intermediates. Mitigation strategies include optimizing reaction conditions (e.g., pH control during hydrolysis, temperature modulation to reduce side reactions) and introducing purification steps like crystallization or preparative HPLC. Process analytical technology (PAT) can monitor intermediate stages to minimize yield loss .
Experimental Design & Data Analysis
Q. How should researchers design stability studies to evaluate this compound’s degradation under ICH guidelines?
- Answer : Stress testing under ICH Q1A conditions includes:
- Thermal degradation : 40–80°C for 1–4 weeks.
- Hydrolysis : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 25°C.
- Oxidation : 3% H₂O₂ at 25°C.
- Photolysis : Exposure to UV light (ICH Option 2).
Stability-indicating methods (e.g., HPLC-DAD) must resolve degradation products, ensuring specificity via forced degradation studies .
Q. How can contradictory impurity quantitation results between HPLC and LC-MS be methodologically reconciled?
- Answer : Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or co-eluting impurities. Orthogonal validation using NMR (e.g., ¹H/¹³C for structural confirmation) or spike-recovery experiments can clarify results. Cross-correlating data with pharmacopeial reference standards (USP/EP) ensures accuracy .
Regulatory & Comparative Analysis
Q. What are the key differences in regulatory thresholds for this impurity between USP and EP standards?
- Answer : The USP defines this compound as a "non-reportable" impurity in drug products, focusing on drug substance limits (typically ≤0.15%). The EP classifies it under "identified impurities," requiring stringent identification via retention time matching and spectral libraries. Harmonization efforts under ICH Q3B aim to align acceptance criteria, but regional variations persist in validation protocols .
Methodological Challenges
Q. What challenges arise in synthesizing high-purity (2S,3S)-enantiomers, and how can asymmetric synthesis techniques address them?
- Answer : Chirality control during alkylation or ring closure often leads to racemization. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution (e.g., lipases) improves enantiomeric excess (ee >98%). Dynamic kinetic resolution (DKR) combines racemization and selective crystallization for scalable production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
